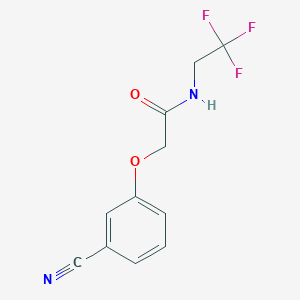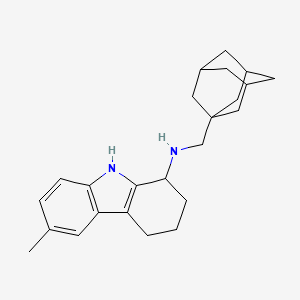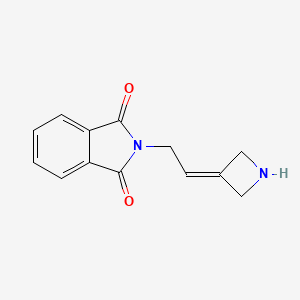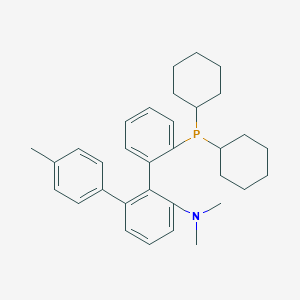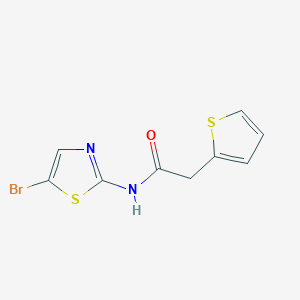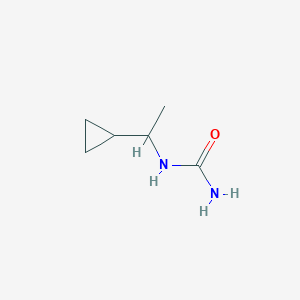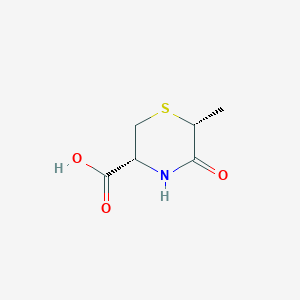![molecular formula C11H8ClN5O2 B14911713 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine is a chemical compound with the molecular formula C11H8ClN5O2 It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the six-membered ring
Métodos De Preparación
The synthesis of 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine typically involves the reaction of 3-chloro-6-hydrazinylpyridazine with 4-nitrobenzaldehyde. The reaction is carried out in an ethanol solvent at room temperature for 24 hours, resulting in the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyridazine derivatives, while reduction can lead to the formation of amino-substituted compounds .
Aplicaciones Científicas De Investigación
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparación Con Compuestos Similares
Similar compounds to 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine include:
3-chloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridazine: This compound has a fluorine atom instead of a nitro group, which may alter its chemical and biological properties.
3-chloro-6-hydrazinylpyridazine: The parent compound without the benzylidene substitution, used as an intermediate in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C11H8ClN5O2 |
|---|---|
Peso molecular |
277.66 g/mol |
Nombre IUPAC |
6-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-5-6-11(16-14-10)15-13-7-8-1-3-9(4-2-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
Clave InChI |
CFYXIAFKDLLULQ-NTUHNPAUSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




